molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No. B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Phenylthio)propyl)piperazine is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Phenylthio)propyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Phenylthio)propyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-(Phenylthio)propyl)piperazine

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-(3-phenylsulfanylpropyl)piperazine

InChI

InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2

InChI Key

OCRHOKSHUVVCFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1 liter 50% aqueous alcohol are added 3 moles piperazine, 1 mole 3-phenylthio-1-chloropropane, 1 mole 10N sodium hydroxide. The mixture is refluxed for 24 hours, with stirring. The methanol is then evaporated off, and the resulting material is extracted with methylene chloride. The organic phase is thoroughly washed with water, and is then concentrated and distilled, to give 1-(3-phenylthiopropyl)piperazine, bp0.5 mm =140°-142° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1000 ml methyl ethyl ketone are added 3-phenylthio-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles). The resulting mixture is refluxed during 24 hours, with stirring, after which the solvent is evaporated in vacuo, the residue is taken up into water and ether. The ether phase is washed with water, dried and concentrated. The residue is distilled in vacuo. B.p. = 140° C./0.05 mm Hg. N.M.R.: consistent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.